molecular formula C34H36N4S2 B583878 Phenothiazinyl Perazine CAS No. 103331-66-4

Phenothiazinyl Perazine

Cat. No. B583878
CAS RN: 103331-66-4
M. Wt: 564.81
InChI Key: ULTVUUYETVQZDZ-UHFFFAOYSA-N
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Description

Phenothiazinyl Perazine is a derivative of Phenothiazine . Phenothiazine, abbreviated PTZ, is an organic compound that has the formula S (C 6 H 4) 2 NH and is related to the thiazine-class of heterocyclic compounds . Derivatives of phenothiazine are highly bioactive and have widespread use and rich history . Phenothiazinyl Perazine is an impurity of Perazine dimalate .


Synthesis Analysis

The synthesis of phenothiazine derivatives has been achieved through various methods. For instance, the C-N coupling reaction was performed for the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers .


Molecular Structure Analysis

Phenothiazine and its derivatives are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .


Chemical Reactions Analysis

Phenazines, which are related to phenothiazines, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .


Physical And Chemical Properties Analysis

Phenothiazine, the parent compound of Phenothiazinyl Perazine, appears as greenish-yellow rhombic leaflets or diamond-shaped plates. It has a melting point of 185 °C and a boiling point of 371 °C . It is soluble in benzene, ether, petroleum ether, chloroform, hot acetic acid, ethanol (slightly), and mineral oil (slightly) .

Scientific Research Applications

Medicinal Applications

Phenothiazine hybrids have shown diverse biological activities, interacting with specific or multiple targets . They have been associated with antipsychotic, antihistaminic, and antimuscarinic effects . The pharmacological actions of phenothiazine hybrids include promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties .

Anticancer Applications

In the design of new anticancer cell cycle blockers, a molecular hybridization method using phenothiazine and dithiocarbamate scaffolds has been applied . Phenothiazine and dithiocarbamate derivatives exhibited weak growth inhibition of three cancer cell lines .

Photocatalytic Applications

Extended phenothiazines have been developed and their photocatalytic performance towards visible-light-driven oxidative coupling reactions of amines were systematically investigated . Extended phenothiazines could efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .

Optoelectronic Applications

Phenothiazine and its derivatives have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . This is largely attributed to the electron-rich nature of sulphur and nitrogen heteroatoms .

Solar Cell Applications

Phenothiazine derivatives have been widely employed as efficient hole transport materials (HTMs) for perovskite solar cells (PSCs) . This is due to their low oxidation potentials with a fully reversible one-electron redox process and good hole mobility .

Luminophore Applications

Phenothiazine is a unique luminophore that can display conventional fluorescence and thermally activated delayed fluorescence (TADF) as well as room-temperature phosphorescence (RTP) . This is mainly because of its distinct boat conformation that can induce different charge transfer characteristics and molecular packing motifs .

Mechanism of Action

Target of Action

Phenothiazinyl Perazine, like other phenothiazine derivatives, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

Phenothiazinyl Perazine binds to the dopamine D1 and D2 receptors, inhibiting their activity . This inhibition is believed to be responsible for its antipsychotic effects. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center . It also binds to the alpha-adrenergic receptor .

Biochemical Pathways

Phenothiazinyl Perazine affects several biochemical pathways. For instance, it has been shown to influence the Wnt/β-catenin signaling pathway , which plays a key role in cell proliferation and differentiation . It also impacts the epithelial-mesenchymal transition process by upregulating the expression level of E-cadherin and downregulating N-cadherin, vimentin, and active-MMP2 .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .

Result of Action

The binding of Phenothiazinyl Perazine to dopamine and alpha-adrenergic receptors results in a reduction of psychotic symptoms, such as hallucinations, delusions, and disordered thinking . It also helps control severe nausea and vomiting .

Action Environment

The action of Phenothiazinyl Perazine can be influenced by the environment. For instance, in aqueous solution, it acts as an excellent antioxidant, while in lipid media, it behaves as a prooxidant due to the formation of the phenothiazinyl radical that is very stable and toxic to biological systems . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the biological environment in which it is present.

Safety and Hazards

Phenothiazine has several hazard statements including H302, H317, H373, H412 . It may cause harm if swallowed, may cause an allergic skin reaction, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

Future Directions

The optimal conditions for the manifestation of the antioxidant activity of phenothiazine derivatives have been found, which seems to be relevant since it opens up new possibilities for their further use as complex preparations with antioxidant activity, including in psychiatric practice . The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system .

properties

IUPAC Name

10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTVUUYETVQZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858297
Record name 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenothiazinyl Perazine

CAS RN

103331-66-4
Record name 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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